3-Oxabicyclo[3.2.1]octan-8-one
Overview
Description
Synthesis Analysis
Several synthetic methods have been explored for the preparation of 8-oxabicyclo[3.2.1]octan-8-one. Notably, the Nazarov cyclization has been employed to construct this scaffold . Additionally, a tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction has proven successful in efficiently generating 8-oxabicyclo[3.2.1]octanes and their analogs .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis of Tropane Alkaloids
The 8-azabicyclo[3.2.1]octane scaffold serves as the central core for tropane alkaloids—a family of compounds with diverse biological activities. Researchers worldwide have focused on stereoselectively constructing this basic structure. While most approaches involve enantioselective construction of an acyclic starting material, some methods achieve stereochemical control directly during the formation of the bicyclic scaffold or through desymmetrization processes from achiral tropinone derivatives .
Baeyer-Villiger Oxidation Studies
Derivatives of 8-oxabicyclo[3.2.1]octan-3-one provide excellent models for studying factors that influence reactivity and selectivity in the Baeyer-Villiger oxidation. Understanding these reactions contributes to the development of efficient synthetic routes and the design of novel compounds .
Organic Synthesis
8-Oxabicyclo[3.2.1]octan-3-one derivatives serve as crucial raw materials and intermediates in organic synthesis. Their versatile chemistry finds applications in agrochemicals, pharmaceuticals, and dyestuffs. Researchers explore their reactivity and functionalization to create novel compounds .
Tandem Reactions for Scaffold Construction
A tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reaction, promoted by T+BF4− (tempo oxoammonium tetrafluoroborate)/ZnBr2, efficiently constructs 8-oxabicyclo[3.2.1]octanes and analogs. This method offers a broad substrate scope, enabling the synthesis of diverse compounds with this scaffold .
Drug Discovery
2-Azabicyclo[3.2.1]octanes, nitrogen-containing heterocycles related to 3-Oxabicyclo[3.2.1]octan-8-one, hold promise in drug discovery. Their unique structure presents both challenges and opportunities. Researchers explore their use as key synthetic intermediates in total synthesis and evaluate their potential pharmacological activities .
Mechanism of Action
Target of Action
Similar compounds with the 8-oxabicyclo[321]octane scaffold, such as tropane alkaloids, have been shown to interact with various biological targets .
Mode of Action
The exact mode of action of 3-Oxabicyclo[32It’s known that the compound can undergo baeyer-villiger oxidation . The regioselectivity of this oxidation is affected by the electronic properties of substituents at position α or β to the carbonyl function .
Biochemical Pathways
The specific biochemical pathways affected by 3-Oxabicyclo[32The compound can be synthesized via gold (i)-catalyzed tandem 1,3-acyloxy migration/ferrier rearrangement of glycal derived 1,6-enyne bearing propargylic carboxylates .
Result of Action
The molecular and cellular effects of 3-Oxabicyclo[32Compounds with similar structures, such as tropane alkaloids, display a wide array of interesting biological activities .
Action Environment
Environmental factors that influence the action, efficacy, and stability of 3-Oxabicyclo[32It’s known that the compound should be handled in a manner that avoids dust formation and contact with skin and eyes .
properties
IUPAC Name |
3-oxabicyclo[3.2.1]octan-8-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-7-5-1-2-6(7)4-9-3-5/h5-6H,1-4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDTXLGSQUMWYOK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2COCC1C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxabicyclo[3.2.1]octan-8-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.